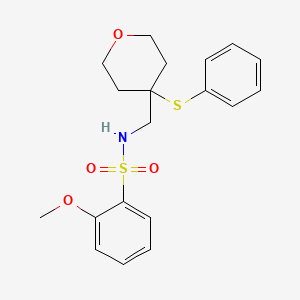

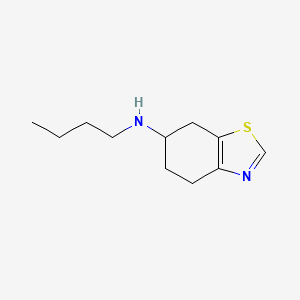

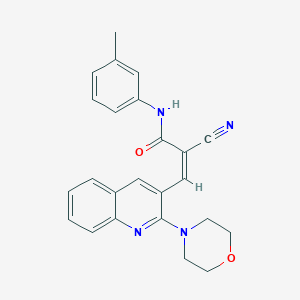

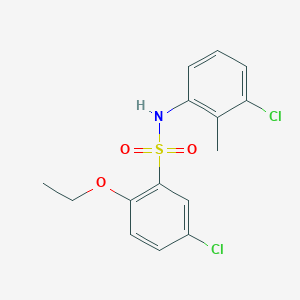

N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine” is a chemical compound . It is related to the compound “tert-Butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ylcarbamate” which has a molecular weight of 269.36 .

Synthesis Analysis

The synthesis of compounds related to “N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine” has been studied. For example, a study describes the use of 4,5,6,7-tetrahydro-1,3-benzothiazole incorporated azo dyes as anti-corrosive agents .Scientific Research Applications

Medicinal Chemistry

The partially saturated [1,2,3]triazolo[1,5-a]pyridine core of N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine has been explored in medicinal chemistry. Notable applications include:

- Neural Nitric Oxide Synthase Inhibitors : Specific compounds have shown promise in inhibiting neural nitric oxide synthase .

Supramolecular Chemistry

The fully aromatic congeners of triazolopyridines, including [1,2,3]triazolo[1,5-a]pyridine, serve as building blocks in supramolecular chemistry. They form polynuclear complexes with various metal ions, contributing to the development of functional materials .

Potassium Channel Modulators

The partially saturated triazolopyridine moiety has been incorporated into novel potassium channel modulators. These compounds are designed for treating and preventing nervous system disorders .

Organic Synthesis

The synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine involves intramolecular thermal Huisgen azide–alkyne cycloaddition reactions. This compound can serve as a valuable building block in organic synthesis .

Antitubulin Agents

While not directly related to the benzothiazol-amine core, research on antitubulin agents has explored similar heterocyclic systems. These agents play a crucial role in cancer treatment by disrupting microtubule dynamics .

properties

IUPAC Name |

N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-2-3-6-12-9-4-5-10-11(7-9)14-8-13-10/h8-9,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUHEHKNWBZSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCC2=C(C1)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B3000657.png)

![6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B3000658.png)

![4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3000659.png)

![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)

![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3000669.png)

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3000677.png)